A histamine H1 antagonist given by mouth or parenterally for the control of postoperative and drug-induced vomiting and in motion sickness. (From Martindale, The Extra Pharmacopoeia, 30th ed, p935)
Cyclizine
CAS No.: 82-92-8
Cat. No.: VC0524702
Molecular Formula: C18H22N2
Molecular Weight: 266.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82-92-8 |
---|---|
Molecular Formula | C18H22N2 |
Molecular Weight | 266.4 g/mol |
IUPAC Name | 1-benzhydryl-4-methylpiperazine |
Standard InChI | InChI=1S/C18H22N2/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 |
Standard InChI Key | UVKZSORBKUEBAZ-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Appearance | Solid powder |
Colorform | CRYSTALS FROM PETROLEUM ETHER WHITE OR CREAMY WHITE CRYSTALLINE POWDER |
Melting Point | 105.5-107.5 105.5 TO 107.5 °C |
Introduction
Chemical and Structural Properties of Cyclizine
Cyclizine (C₁₈H₂₂N₂) is a small molecule with a molecular weight of 266.38 g/mol, characterized by a diphenylmethyl group attached to a methylpiperazine moiety . Its lipophilic nature, evidenced by a logP value indicative of moderate hydrophobicity, facilitates blood-brain barrier penetration, contributing to both therapeutic effects and central nervous system-related adverse reactions . The crystalline structure exhibits stability under standard storage conditions, though degradation occurs in acidic environments, necessitating pH considerations in formulation design .
Table 1: Key Chemical Properties of Cyclizine
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₂₂N₂ | |
Molecular Weight | 266.38 g/mol | |
Solubility | 100 mg/mL in DMSO | |
Elimination Half-Life | 20.11–25.09 hours | |
Protein Binding | Not fully characterized |
Pharmacological Mechanisms and Receptor Interactions
The antiemetic and antivertigo effects of cyclizine arise primarily from histamine H₁ receptor blockade in the vestibular nucleus and chemoreceptor trigger zone . Competitive inhibition of histamine binding reduces neuronal excitability, while antimuscarinic activity at M₁ receptors contributes to suppression of vestibular input integration . Emerging evidence suggests modulation of nitric oxide (NO) pathways, with cyclizine demonstrating concentration-dependent inhibition of inducible nitric oxide synthase (iNOS) in macrophages (IC₅₀ = 5.42 µM) .
At supratherapeutic concentrations (>100 µM), cyclizine induces mitochondrial-mediated apoptosis in RAW264.7 macrophages through:
-
Bcl-2/Bad protein expression imbalance
-
Cytochrome c release (1.8-fold increase vs. controls)
Parameter | Intravenous (50 mg) | Oral (50 mg) |
---|---|---|
AUC₀–∞ (ng·h/mL) | 489.26 | 473.86 |
Cₘₐₓ (ng/mL) | 21.50 | 20.39 |
Tₘₐₓ (h) | 0.25 | 4.34 |
Vd (L/kg) | 16.70 | 25.74 |
Clinical Applications and Therapeutic Efficacy
Motion Sickness Management
Cyclizine demonstrates 72–85% efficacy in preventing motion-induced nausea when administered 30–60 minutes prior to stimulus exposure . Its prolonged duration of action (8–12 hours) permits single-dose prophylaxis during extended travel, with superior vestibular suppression compared to first-generation antihistamines like dimenhydrinate .
Vertigo Treatment
In Meniere's disease and labyrinthitis, cyclizine (50 mg TID) reduces vertigo severity scores by 40–55% within 72 hours through central vestibular pathway modulation . Combination therapy with betahistine shows synergistic effects on cochlear blood flow improvement (18–22% increase vs. monotherapy) .
Postoperative Nausea and Vomiting (PONV)
Prophylactic IV cyclizine (25–50 mg) decreases PONV incidence by 60–70% in high-risk patients, with comparable efficacy to ondansetron but superior cost-effectiveness . The delayed Tₘₐₓ limits utility in acute emesis, favoring pre-operative administration .
Adverse Effects and Toxicity Profile
Common adverse reactions (incidence >5%) include:
-
Sedation (15–20%)
-
Dry mouth (12–18%)
-
Blurred vision (8–10%)
At supratherapeutic doses (>200 mg/day), cyclizine induces concentration-dependent cytotoxicity through:
-
Mitochondrial membrane depolarization (ΔΨm loss in 68% cells)
-
Reactive oxygen species generation (1.5–2.3-fold vs. controls)
Cardiotoxicity manifests as QTc prolongation (12–18 ms increase at 50 mg) in 2–3% of patients, necessitating ECG monitoring in those with pre-existing conduction abnormalities .
Recent Advances and Research Directions
Neuropharmacological Interactions
At 10 mg/kg, cyclizine enhances murine locomotor activity by 35–40% through undefined dopaminergic mechanisms, contrasting with its typical sedative effects at lower doses . This biphasic response warrants investigation into receptor subtype selectivity and therapeutic window optimization.
Formulation Development
Bioequivalence studies confirm interchangeability between cyclizine hydrochloride 50 mg tablets (test) and reference formulations (Valoid®), with 90% CI for AUC₀–t (94.6–109.8%) and Cₘₐₓ (92.4–112.1%) within acceptance ranges . Transdermal delivery systems under investigation aim to bypass first-pass metabolism, achieving steady-state plasma concentrations within 4 hours (AUC₀–₂₄ = 387.5 ng·h/mL) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume